molecular formula C16H15N5O5 B12362775 Thalidomide-O-C3-azide

Thalidomide-O-C3-azide

Cat. No.: B12362775
M. Wt: 357.32 g/mol
InChI Key: FSVXNXHJEDNHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-C3-azide is a modified version of the cereblon (CRBN) inhibitor Thalidomide. It contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC). This compound is primarily used as a ligand of E3 ubiquitin ligase and linker conjugates for the synthesis of proteolysis-targeting chimeras (PROTACs) .

Preparation Methods

The synthesis of Thalidomide-O-C3-azide involves click chemistry modifications of Thalidomide. The azide group is introduced to Thalidomide through a series of chemical reactions. The specific synthetic routes and reaction conditions are proprietary and detailed in various scientific publications . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Thalidomide-O-C3-azide undergoes several types of chemical reactions, including:

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form triazoles.

    Substitution Reactions: The azide group can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Thalidomide-O-C3-azide has a wide range of scientific research applications:

Mechanism of Action

Thalidomide-O-C3-azide exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the selectivity of the ligase, leading to the ubiquitination and subsequent degradation of specific target proteins, such as IKZF1 and IKZF3 . This mechanism is crucial for its role in PROTACs and targeted protein degradation.

Comparison with Similar Compounds

Thalidomide-O-C3-azide is unique due to its azide group, which allows for click chemistry modifications. Similar compounds include:

This compound stands out due to its specific use in PROTAC synthesis and its ability to undergo CuAAC reactions.

Properties

Molecular Formula

C16H15N5O5

Molecular Weight

357.32 g/mol

IUPAC Name

4-(3-azidopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H15N5O5/c17-20-18-7-2-8-26-11-4-1-3-9-13(11)16(25)21(15(9)24)10-5-6-12(22)19-14(10)23/h1,3-4,10H,2,5-8H2,(H,19,22,23)

InChI Key

FSVXNXHJEDNHGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.